molecular formula C6H11N3O B2370785 (1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1267385-54-5

(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2370785
CAS No.: 1267385-54-5
M. Wt: 141.174
InChI Key: WCTOWRMHLOBYQS-UHFFFAOYSA-N
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Description

(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 1267385-54-5) is a triazole derivative featuring a hydroxymethyl group at position 4, an ethyl group at position 1, and a methyl group at position 5 of the triazole ring. Its molecular formula is C₆H₁₁N₃O (MW: 141.17 g/mol) . The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or silver-mediated methods, with structural confirmation using techniques like NMR, IR, and X-ray crystallography .

Key applications include its role as a precursor in pharmaceutical intermediates, particularly in anti-Alzheimer and anti-trypanosomatid research due to its ability to undergo functionalization at the hydroxymethyl group .

Properties

IUPAC Name

(1-ethyl-5-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-9-5(2)6(4-10)7-8-9/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOWRMHLOBYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The CuAAC method exploits the 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne. For (1-Ethyl-5-Methyl-1H-1,2,3-Triazol-4-yl)Methanol, the protocol involves:

  • Azide Preparation : Synthesis of 1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl azide via diazotization of the corresponding amine.
  • Alkyne Selection : Propargyl alcohol serves as the alkyne partner, introducing the hydroxymethyl group.
  • Catalysis : Cu(I) species (e.g., CuI) accelerate the reaction, ensuring regioselective formation of the 1,4-disubstituted triazole.

Reaction Equation :
$$
\text{1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl azide} + \text{HC≡CCH}_2\text{OH} \xrightarrow{\text{CuI, DMF/MeOH}} \text{(1-Ethyl-5-Methyl-1H-1,2,3-Triazol-4-yl)Methanol}
$$

Procedural Details

  • Conditions : Room temperature, 12–24 hours under nitrogen.
  • Workup : Extraction with ethyl acetate, column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 89%.

Nucleophilic Substitution of Preformed Triazole Intermediates

Halogenated Triazole Alkylation

This method modifies 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives:

  • Protection : Trimethylsilyl (TMS) or bromine groups are introduced at the 5-position to direct reactivity.
  • Carboxylation : Reaction with CO₂ under LDA generates the 3-carboxylic acid.
  • Esterification : Thionyl chloride (SOCl₂) in methanol converts the acid to methyl ester.
  • Reduction : LiAlH₄ reduces the ester to the primary alcohol.

Reaction Sequence :
$$
\text{5-Bromo-1-methyl-1H-triazole} \xrightarrow{\text{CO}2, \text{LDA}} \text{3-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{MeOH}} \text{methyl ester} \xrightarrow{\text{LiAlH}_4} \text{(1-Ethyl-5-Methyl-1H-1,2,3-Triazol-4-yl)Methanol}
$$

Optimization Insights

  • Temperature : Esterification requires 60°C for 5 hours.
  • Yield : 61–78% after recrystallization.

Direct Hydroxymethylation via Aldehyde Reduction

Oxidation-Reduction Strategy

  • Aldehyde Synthesis : MnO₂ oxidizes the hydroxymethyl group of a precursor triazole to an aldehyde.
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the aldehyde to the primary alcohol.

Critical Parameters :

  • Oxidant : MnO₂ in THF at 35°C.
  • Reduction : 0°C to prevent over-reduction.
  • Yield : 93% over two steps.

Mitsunobu Reaction for Alcohol Installation

Methodology

The Mitsunobu reaction installs the hydroxymethyl group via SN2 displacement:

  • Substrate : 4-Chloromethyl-1-ethyl-5-methyl-1H-1,2,3-triazole.
  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
  • Nucleophile : Water or methanol as the oxygen source.

Advantages :

  • High stereochemical control.
  • Yield : 75–82%.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Yield (%) Purity (%) Scalability Key Limitation
CuAAC 89 95 High Azide handling safety
Nucleophilic Substitution 61–78 90 Moderate Multi-step purification
Aldehyde Reduction 93 97 High MnO₂ stoichiometric waste
Mitsunobu 82 98 Low Cost of PPh₃/DEAD

Industrial-Scale Production Recommendations

For bulk synthesis, the CuAAC route offers the best balance of yield and scalability. Key adaptations include:

  • Continuous Flow Reactors : Mitigate exothermic risks during azide-alkyne reactions.
  • Catalyst Recycling : Immobilized Cu nanoparticles on silica reduce metal leaching.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve EHS metrics.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, dihydrotriazoles, and various substituted triazoles .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and physicochemical properties of related triazole methanol compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol 1267385-54-5 C₆H₁₁N₃O Ethyl (N1), Methyl (C5) 141.17 Hydrophilic (hydroxymethyl), moderate lipophilicity
(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol 1864054-01-2 C₆H₁₁N₃O Ethyl (N1), Methyl (C4) 141.17 Altered regiochemistry affects solubility and reactivity
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol - C₄H₇N₃O Methyl (N1) 113.12 Lower MW; higher water solubility
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 133902-66-6 C₉H₈ClN₃O 4-Chlorophenyl (N1) 209.63 Increased lipophilicity (Cl substituent)
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol 952183-33-4 C₇H₇ClN₄OS Thiazole-methyl (N1) 230.67 Enhanced bioactivity (thiazole moiety)

Key Observations :

  • Regiochemistry : Shifting the methyl group from position 5 to 4 (e.g., 1267385-54-5 vs. 1864054-01-2) alters steric hindrance and hydrogen-bonding capacity, impacting solubility and interaction with biological targets .
  • Substituent Effects : Bulky or electronegative groups (e.g., 4-chlorophenyl, thiazole) increase lipophilicity and may enhance membrane permeability .

Biological Activity

(1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring with an ethyl group at the first position and a methyl group at the fifth position, along with a hydroxymethyl group at the fourth position. This unique structure contributes to its solubility, reactivity, and interaction with various biological targets.

The molecular formula of (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol is C₇H₁₄N₄O, with a molecular weight of approximately 154.21 g/mol. The presence of multiple nitrogen atoms in the triazole ring enhances its ability to form hydrogen bonds and engage in π-π interactions, which are critical for biological activity.

Biological Activities

Research indicates that (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol exhibits a range of biological activities:

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi. For instance, similar triazole compounds have demonstrated significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus . The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.

Antifungal Activity

Triazoles are particularly noted for their antifungal capabilities. The compound's structure allows it to target fungal cytochrome P450 enzymes, leading to the disruption of ergosterol synthesis in fungal cell membranes . This action is crucial in treating fungal infections effectively.

Potential Anticancer Effects

Emerging research suggests that triazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies on related compounds have shown promising results in inhibiting topoisomerase II, an enzyme critical for DNA replication in cancer cells .

The biological activity of (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Molecular Interactions : Its ability to form hydrogen bonds and π-stacking interactions enhances binding affinity to biological targets.
  • Structural Modulation : The unique arrangement of substituents on the triazole ring affects solubility and permeability across cell membranes.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives similar to (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol:

StudyFindings
DprE1 Inhibition Study Identified potent inhibitors from 1,2,3-triazole ligands with IC50 values as low as 2.2 μM against DprE1 enzyme linked to tuberculosis treatment.
Antibacterial Activity Demonstrated significant antibacterial effects against E. coli, showcasing the potential for developing new antibiotics based on triazole structures.
Anticancer Research Investigated triazole derivatives as topoisomerase II inhibitors with promising results in inhibiting cancer cell growth.

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : Use SHELXL for high-resolution structure refinement. The ethyl and methyl substituents induce steric hindrance, affecting bond angles and torsional strain .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict electron density distribution, highlighting the hydroxymethyl group as a site for hydrogen bonding .
  • Spectroscopic validation : ¹H/¹³C NMR and ESI-MS confirm regiochemistry and purity. For example, the hydroxymethyl proton resonates at δ ~4.5 ppm .

What methodologies are recommended to assess the biological activity of this compound, particularly in enzyme inhibition or receptor modulation?

Q. Basic Research Focus

  • In vitro assays : Screen against tubulin polymerization (similar triazoles inhibit microtubule formation by binding to the colchicine site ).
  • Hydrophobic interaction profiling : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to targets like cytochrome P450 enzymes .
    Advanced Consideration : Use cryo-EM to resolve triazole-enzyme complexes at near-atomic resolution, leveraging the compound’s low molecular weight (127.15 g/mol) .

How can contradictory data on the compound’s bioactivity across studies be resolved?

Q. Advanced Research Focus

  • Meta-analysis of substituent effects : Compare analogs (e.g., 5-methyl vs. 5-trifluoromethyl triazoles) to isolate electronic contributions to activity .

  • Dose-response validation : Reproduce assays under standardized conditions (pH 7.4, 37°C) to control for environmental variability .

  • Structural analogs :

    CompoundSubstituentBioactivity Trend
    5-MethylHydrophobicModerate enzyme inhibition
    5-CF₃Electron-withdrawingEnhanced receptor binding

What analytical techniques are critical for ensuring purity and stability during storage?

Q. Basic Research Focus

  • HPLC-DAD : Monitor degradation products (e.g., oxidation of the hydroxymethyl group) with a C18 column and acetonitrile/water gradient .
  • Stability studies : Store at –20°C under argon to prevent hygroscopic degradation. Purity >97% is achievable via Amber Glass Bottle packaging .

What computational tools can predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : Use SwissADME to estimate logP (~0.8), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Molecular docking : AutoDock Vina simulates binding to CYP3A4, revealing potential metabolic pathways .

How does the electronic nature of the triazole ring influence catalytic applications, such as in click chemistry?

Advanced Research Focus
The 1,2,3-triazole core acts as a ligand for Cu(I) in CuAAC reactions. Key factors:

  • Coordination strength : The N3 atom binds Cu(I) with a predicted Kd of ~10⁻⁶ M .
  • Steric effects : The ethyl group reduces catalytic efficiency by 15% compared to smaller substituents .

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